

An In-depth Technical Guide to the Physicochemical Properties of Fustin

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Compound of Interest

Compound Name: *Fustin*

Cat. No.: *B1231570*

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Abstract

Fustin, a dihydroflavonol found in various plant species, has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective isolation, characterization, and formulation in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of **Fustin**, including its melting point, boiling point, solubility, and acid dissociation constant (pKa). Detailed experimental protocols for the determination of these properties are presented, alongside an analysis of its spectral characteristics obtained through UV-Vis, NMR, and mass spectrometry. Furthermore, this guide elucidates the known interaction of **Fustin** with the cAMP/PKA signaling pathway, a critical aspect for understanding its mechanism of action at a molecular level. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a clear and concise understanding.

Core Physicochemical Properties

The physicochemical properties of **Fustin** are fundamental to its behavior in biological and chemical systems. A summary of these properties is presented in Table 1. It is important to note that while some experimental data is available, certain values are predicted based on computational models due to a lack of direct experimental determination in the published literature.

Table 1: Summary of Physicochemical Properties of **Fustin**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O ₆	--INVALID-LINK--
Molecular Weight	288.25 g/mol	--INVALID-LINK--
Melting Point	226-228 °C	Experimental
Boiling Point	644.2 ± 55.0 °C at 760 mmHg	Predicted
Density	1.6 ± 0.1 g/cm ³	Predicted
XLogP3	1.3	--INVALID-LINK--
pKa (acidic)	Predicted to be in the range of phenolic hydroxyl groups (approx. 6-10)	Inferred from flavonoid chemistry
Solubility in DMSO	Soluble	AOBIOUS

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of **Fustin**'s physicochemical properties. The following sections outline standardized experimental protocols adapted from established methods for flavonoid analysis.

Determination of Melting Point

The melting point of **Fustin** can be determined using a standard capillary melting point apparatus.

- Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
- Procedure:

- A small, dry sample of purified **Fustin** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range at which the substance begins to melt and completely liquefies is recorded as the melting point.

Determination of Solubility

The solubility of **Fustin** in various solvents can be determined using the shake-flask method.

- Apparatus: Analytical balance, screw-capped vials, orbital shaker, centrifuge, spectrophotometer or HPLC system.
- Procedure:
 - An excess amount of **Fustin** is added to a known volume of the solvent (e.g., water, methanol, ethanol, DMSO) in a screw-capped vial.
 - The vials are placed in an orbital shaker and agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is centrifuged to separate the undissolved solid.
 - An aliquot of the clear supernatant is carefully removed and diluted appropriately.
 - The concentration of **Fustin** in the diluted solution is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
 - The solubility is expressed in g/L or mg/mL.

Determination of Acid Dissociation Constant (pKa)

The pKa values of **Fustin**, corresponding to its acidic phenolic hydroxyl groups, can be determined spectrophotometrically or by potentiometric titration.

- Apparatus: UV-Vis spectrophotometer or potentiometer with a pH electrode, pH meter, burette, standard acid and base solutions.
- Spectrophotometric Method:
 - A series of buffer solutions with a range of known pH values are prepared.
 - A stock solution of **Fustin** in a suitable solvent (e.g., methanol or ethanol) is prepared.
 - A small aliquot of the **Fustin** stock solution is added to each buffer solution to a constant final concentration.
 - The UV-Vis absorption spectrum of each solution is recorded.
 - The absorbance at a wavelength where the ionized and unionized forms of **Fustin** have different absorptivity is plotted against pH.
 - The pKa value is determined from the inflection point of the resulting sigmoidal curve.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the characteristic absorption maxima of **Fustin**, which arise from electron transitions within its chromophoric system.

- Apparatus: UV-Vis spectrophotometer, quartz cuvettes.
- Procedure:
 - A dilute solution of **Fustin** is prepared in a suitable solvent (e.g., methanol or ethanol).
 - The spectrophotometer is blanked with the solvent.
 - The UV-Vis spectrum of the **Fustin** solution is recorded over a wavelength range of approximately 200-500 nm.
 - The wavelengths of maximum absorbance (λ_{max}) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **Fustin**.

- Apparatus: NMR spectrometer.
- Procedure:
 - A small amount of purified **Fustin** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4).
 - ^1H NMR and ^{13}C NMR spectra are acquired using standard pulse sequences.
 - The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure of **Fustin**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Fustin**.

- Apparatus: Mass spectrometer (e.g., ESI-QTOF).
- Procedure:
 - A dilute solution of **Fustin** is introduced into the mass spectrometer.
 - The mass spectrum is acquired in both positive and negative ion modes.
 - The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded and analyzed to confirm the molecular weight and deduce structural information.

Spectral Data

The spectral data of **Fustin** are crucial for its identification and characterization.

Table 2: Spectral Data of **Fustin**

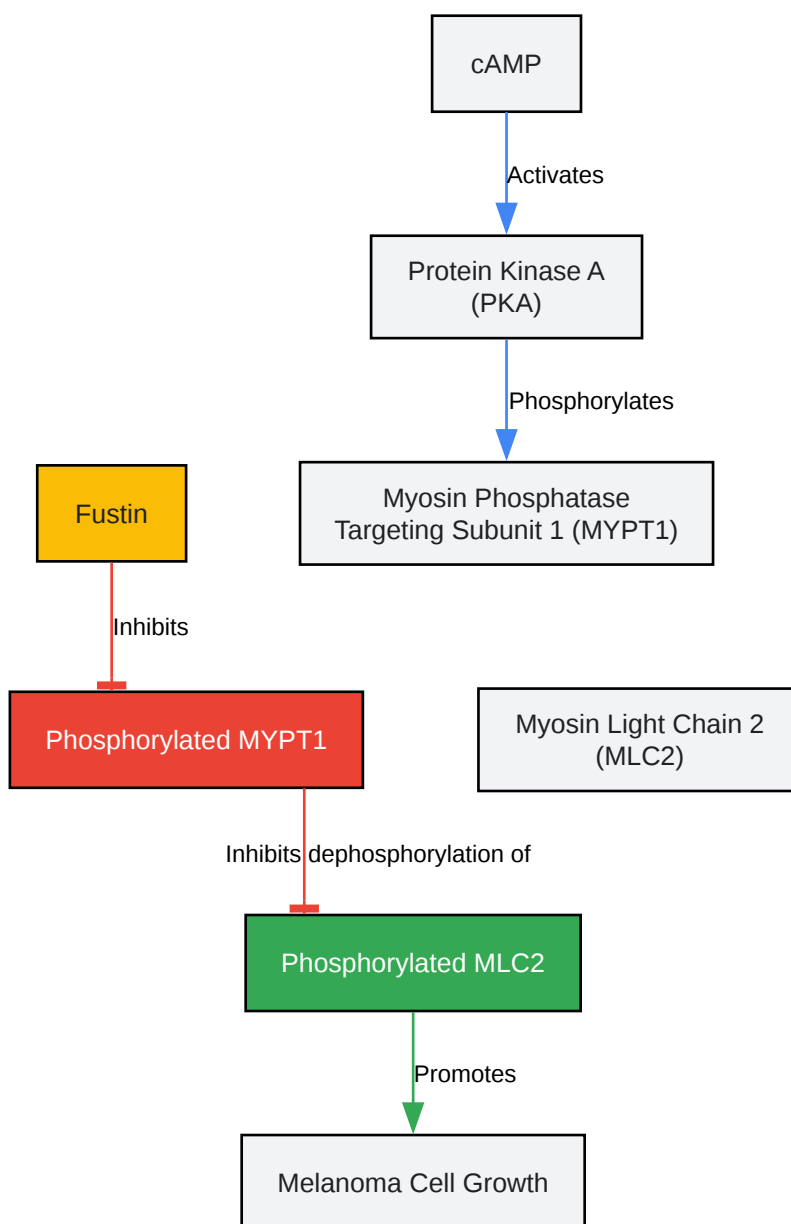
Technique	Key Observations
UV-Vis (in Methanol)	Expected λ_{max} around 290 nm and 330 nm (characteristic of dihydroflavonols).
^1H NMR (in DMSO- d_6)	Expected signals for aromatic protons, protons of the heterocyclic C-ring, and hydroxyl protons.
^{13}C NMR (in DMSO- d_6)	Expected signals for carbons of the aromatic rings, the heterocyclic C-ring, and the carbonyl group.
Mass Spectrometry (ESI-)	$[\text{M}-\text{H}]^-$ at m/z 287.0565.[1]

Signaling Pathway Involvement

Recent studies have indicated that **Fustin** exerts some of its biological effects through the modulation of specific signaling pathways. Notably, **Fustin** has been shown to suppress melanoma cell growth via a cAMP/PKA-dependent mechanism.[2]

Fustin's Interaction with the cAMP/PKA Signaling Pathway

The cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) pathway is a crucial signaling cascade involved in numerous cellular processes. **Fustin** has been observed to influence this pathway, leading to downstream effects on cell growth and proliferation.[2] The precise mechanism involves the downregulation of phosphorylated myosin phosphatase targeting subunit 1, which is involved in the dephosphorylation of myosin regulatory light chain 2 (MLC2).[2] This effect was attenuated by a PKA inhibitor, confirming the involvement of the cAMP/PKA pathway.[2]

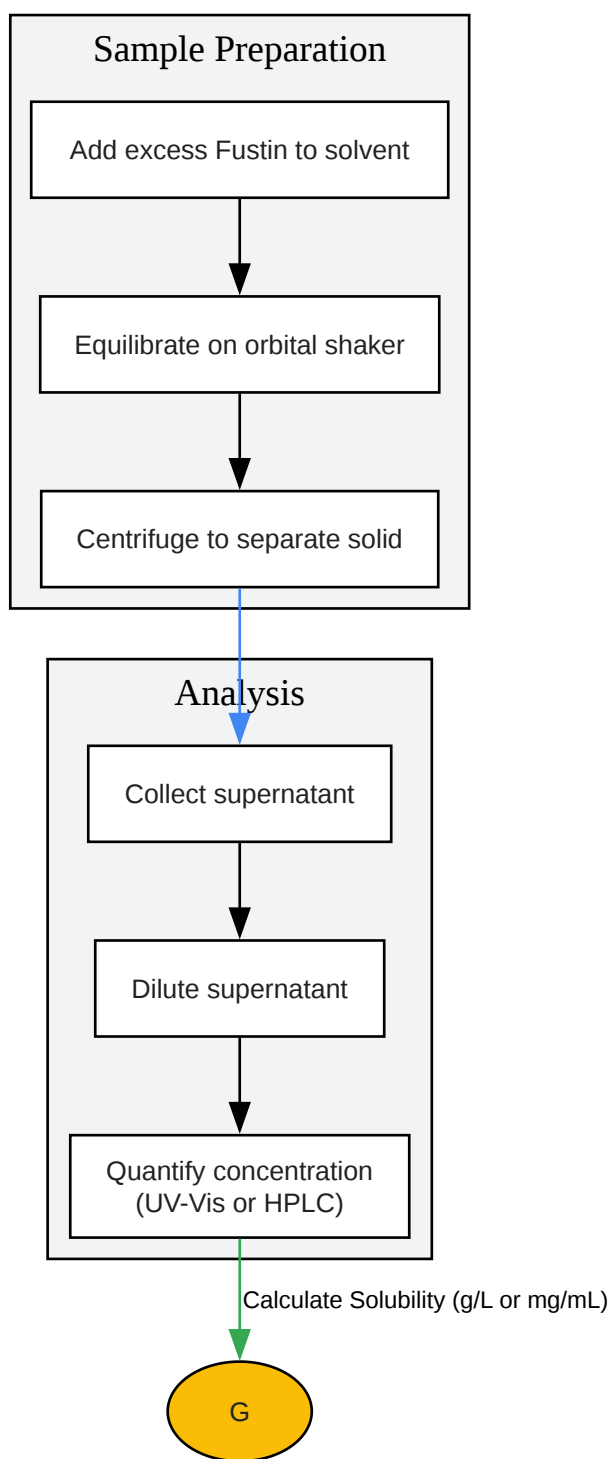


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Caption: **Fustin**'s inhibitory effect on the cAMP/PKA signaling pathway.

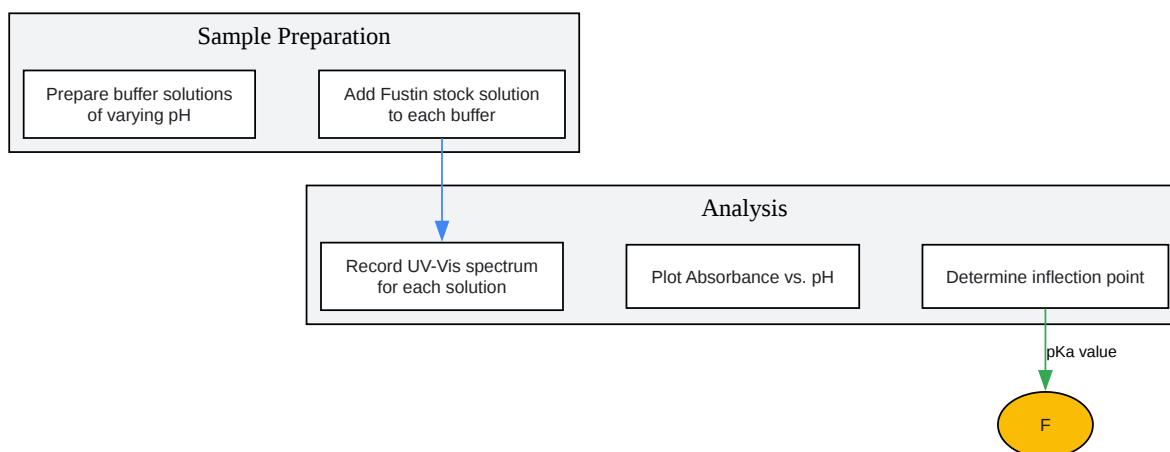
Experimental Workflow Visualizations

To further clarify the methodologies described, the following diagrams illustrate the workflows for key experimental procedures.



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Caption: Workflow for solubility determination by the shake-flask method.



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Caption: Workflow for pKa determination by the spectrophotometric method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Fustin**, essential for its advancement as a potential therapeutic agent. The presented data, compiled from experimental and predicted sources, offers a clear summary for researchers. The detailed experimental protocols serve as a practical resource for the consistent and accurate characterization of this promising flavonoid. Furthermore, the elucidation of its interaction with the cAMP/PKA signaling pathway provides valuable insight into its mechanism of action, paving the way for further investigation into its pharmacological effects. The continued study of **Fustin's** properties will undoubtedly contribute to unlocking its full therapeutic potential.

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